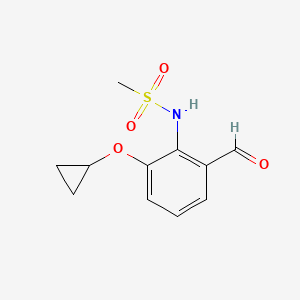![molecular formula C15H14N2OS B14806161 3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide](/img/structure/B14806161.png)
3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(methylsulfanyl)benzylidene]amino}benzamide is an organic compound that features a benzylidene group attached to an amino group, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(methylsulfanyl)benzylidene]amino}benzamide typically involves the condensation reaction between 4-(methylsulfanyl)benzaldehyde and 3-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for 3-{[4-(methylsulfanyl)benzylidene]amino}benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(methylsulfanyl)benzylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains
Medicine: Research has indicated its potential as an antimicrobial agent, with studies demonstrating its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[4-(methylsulfanyl)benzylidene]amino}benzamide primarily involves its interaction with microbial cell components. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes. The presence of the benzylidene and amino groups allows it to form strong interactions with microbial proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-methylsulfanyl benzylidene hydrazides: These compounds share a similar benzylidene structure but differ in the presence of a hydrazide group instead of an amino group.
3-hydroxy benzylidene hydrazides: These compounds have a hydroxyl group in place of the methylsulfanyl group.
Uniqueness
3-{[4-(methylsulfanyl)benzylidene]amino}benzamide is unique due to the presence of both the methylsulfanyl and benzylidene groups, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H14N2OS |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-[(4-methylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2OS/c1-19-14-7-5-11(6-8-14)10-17-13-4-2-3-12(9-13)15(16)18/h2-10H,1H3,(H2,16,18) |
InChI Key |
KMWHOKOEQSYKDS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(4-nitrophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14806131.png)


methanone](/img/structure/B14806155.png)

